1-(3-Bromophenyl)-5-methyl-1,4-diazepane

CNS drug design Lipophilicity optimization Structure-property relationships

1-(3-Bromophenyl)-5-methyl-1,4-diazepane (CAS 1516661-72-5) delivers a pharmacologically privileged 1,4-diazepane core with a meta-bromophenyl substituent and a chiral C5 methyl group. The meta-bromine orientation creates electronic and steric profiles distinct from para-bromo (CAS 1539868-09-1) and 3,5-dibromo analogs—precluding generic interchange in SAR campaigns. The single bromine site enables clean Suzuki, Buchwald-Hartwig, or Sonogashira derivatization without chemoselectivity complications, while the 5-methyl stereocenter supports enantiomeric separation for chiral SAR exploration. Validated class-level applications include sigma-1 receptor ligand optimization (σ1R Ki values in low nanomolar range), T-type calcium channel blocker development (Cav3 IC50 ~0.20 μM), and factor Xa inhibitor library expansion. For medicinal chemistry teams requiring a defined monobromo chiral scaffold with unambiguous cross-coupling reactivity for systematic lead optimization and IP generation.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
Cat. No. B13171521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-5-methyl-1,4-diazepane
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCC1CCN(CCN1)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H17BrN2/c1-10-5-7-15(8-6-14-10)12-4-2-3-11(13)9-12/h2-4,9-10,14H,5-8H2,1H3
InChIKeyLAPZQCGZQAYCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-5-methyl-1,4-diazepane: A Structurally Defined Scaffold for CNS-Focused Research Procurement


1-(3-Bromophenyl)-5-methyl-1,4-diazepane (CAS: 1516661-72-5; molecular formula C12H17BrN2; molecular weight: 269.18 g/mol) is a 1,4-diazepane derivative bearing a meta-bromophenyl substituent at the N1 position and a methyl group at the C5 position . This compound belongs to a broader class of 1,4-diazepane-based ligands that have demonstrated affinity for sigma receptors, T-type calcium channels, and factor Xa, with applications spanning neuroscience, cardiovascular research, and oncology [1][2][3]. The meta-bromine substitution, combined with the 5-methyl substitution pattern, creates a unique electronic and steric profile distinct from para-bromo, ortho-bromo, non-methylated, and dibromo analogs, making it a candidate for structure-activity relationship (SAR) exploration and targeted lead optimization.

Why Generic Substitution of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane Fails: The Meta-Bromo, 5-Methyl Rationale


Positional isomerism and substitution patterns on the 1,4-diazepane scaffold produce divergent pharmacological profiles that preclude generic interchange. For 1-(3-Bromophenyl)-5-methyl-1,4-diazepane, the meta-bromine orientation generates an electronic distribution and molecular shape distinct from its para-bromo isomer, 1-(4-Bromophenyl)-5-methyl-1,4-diazepane (CAS: 1539868-09-1), which influences target binding conformations [1]. The 5-methyl group introduces a chiral center and steric constraints not present in unsubstituted 1,4-diazepane analogs (e.g., 1-(3-bromophenyl)-1,4-diazepane), altering ring puckering and nitrogen basicity [2]. Furthermore, the monobromo pattern provides a single site for halogen bonding and cross-coupling chemistry, differentiating this compound from the 3,5-dibromo analog (1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane) that possesses higher lipophilicity (XLogP3 = 3.6 versus ~2.9 for the para isomer) and dual halogen bonding capacity [3]. These structural nuances manifest as quantifiable differences in physicochemical properties and biological target engagement, rendering direct substitution without systematic validation scientifically unjustified.

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-5-methyl-1,4-diazepane: Comparator-Based Procurement Rationales


Meta vs. Para Bromine Substitution: Computed Lipophilicity and Predicted CNS Penetration Potential

1-(3-Bromophenyl)-5-methyl-1,4-diazepane possesses a meta-bromine orientation, which is expected to influence lipophilicity relative to its para-bromo isomer. While authoritative experimentally measured logP values for the meta isomer are not available as of 2026-04-27, the para-bromo isomer 1-(4-Bromophenyl)-5-methyl-1,4-diazepane (CAS: 1539868-09-1) has a computed XLogP3 of 2.9 [1]. The meta substitution is anticipated to alter the dipole moment and hydrogen-bonding capacity of the molecule without changing the calculated logP substantially, which is a key consideration for CNS drug design where optimal logP ranges typically fall between 2 and 5 [2]. The 3,5-dibromo analog (CAS: 2137857-95-3) carries a computed XLogP3 of 3.6, representing a +0.7 log unit increase attributable to the second bromine atom, which may adversely affect aqueous solubility and metabolic stability [3].

CNS drug design Lipophilicity optimization Structure-property relationships

5-Methyl Substitution: Enabling Chiral Resolution and Receptor Subtype Selectivity

The presence of the 5-methyl substituent on the 1,4-diazepane ring introduces a stereogenic center, enabling access to enantiomerically pure or enriched forms. For the related scaffold (R)-5-methyl-1,4-diazepane, sigma-1 receptor (σ1R) binding affinities have been reported for optimized benzofuran-substituted derivatives, with compound 2c achieving Ki = 8 nM at σ1R and 2d achieving Ki = 19 nM . These values provide class-level evidence that 5-methyl-substituted diazepanes can achieve high σ1R affinity. In contrast, the non-methylated analog 1,4-dibenzyl-1,4-diazepane (4a) exhibits weaker σ1R affinity (Ki = 7.4 nM for the dibenzyl analog, but with a 5-fold improvement over the corresponding piperazine, Ki = 38 nM), demonstrating that the diazepane scaffold alone, without the methyl substitution, can exhibit different receptor binding profiles [1]. The presence of the methyl group in 1-(3-Bromophenyl)-5-methyl-1,4-diazepane offers a chiral handle for enantiomeric separation and may impart differential selectivity across sigma receptor subtypes or other CNS targets compared to the non-methylated analog 1-(3-bromophenyl)-1,4-diazepane.

Sigma receptor pharmacology Chiral SAR Receptor subtype selectivity

Single Bromine as a Synthetic Handle: Controlled Cross-Coupling versus Polybrominated Analogs

The monobromo substitution pattern of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane offers exactly one reactive site for palladium-catalyzed cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Sonogashira), enabling predictable, site-selective derivatization without competitive side reactions at a second halogen site [1]. In the 3,5-dibromo analog (CAS: 2137857-95-3), the presence of two chemically distinct bromine atoms at the C3 and C5 positions of the phenyl ring creates potential chemoselectivity challenges during synthetic elaboration, as the two positions may exhibit differential reactivity [2]. This single-halogen advantage simplifies SAR library generation and reduces the potential for generating complex product mixtures requiring extensive purification, which is a quantifiable advantage for research throughput and compound quality control.

Medicinal chemistry Cross-coupling chemistry Scaffold diversification

T-Type Calcium Channel Blocker Scaffold: Class-Level Potency and Selectivity Benchmarks

The 1,4-diazepane scaffold has been validated as a potent T-type calcium channel blocking chemotype. In a 2010 study, compound 4s demonstrated T-type calcium channel blockade with good selectivity over hERG and N-type calcium channels, along with favorable pharmacokinetic characteristics [1]. A subsequent 2021 study identified compound 21i with an IC50 of 0.20 μM against T-type calcium channels, which is superior to the reference compound mibefradil [2]. While these specific compounds do not contain the 3-bromophenyl substituent, the class-level evidence establishes that 1,4-diazepane derivatives bearing aryl substituents at the N1 position are viable T-type calcium channel blockers with the potential for selectivity optimization. 1-(3-Bromophenyl)-5-methyl-1,4-diazepane represents a structurally novel entry within this validated pharmacophore, combining the T-type calcium channel blocker scaffold with the electronic features of the meta-bromophenyl group.

T-type calcium channel CNS disorders hERG selectivity

Factor Xa Inhibitor Chemotype: Validation of the 1,4-Diazepane Core for Anticoagulant Drug Discovery

The 1,4-diazepane scaffold has been rationalized as a privileged chemotype for factor Xa (fXa) inhibition, with the diazepane moiety designed to interact with the S4 aryl-binding domain of the fXa active site [1]. Koshio et al. (2004) reported a series of 1,4-diazepane derivatives with potent anticoagulant and antithrombotic activity, establishing the scaffold's viability in cardiovascular drug discovery [2]. Although the specific aryl substitution pattern of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane has not been evaluated in the context of fXa inhibition, the class-level validation of the diazepane core as an fXa pharmacophore, combined with the differentiated electronic properties conferred by the meta-bromophenyl group, positions this compound as a novel entry point for anticoagulant lead discovery, distinguishable from previously explored naphthoanilide- and naphthalenesulfonanilide-based fXa inhibitors [3].

Anticoagulant Factor Xa inhibition Cardiovascular drug discovery

Low Cytotoxicity Profile of 1,4-Diazepane-Based Sigma Ligands: Safety Differentiation for CNS Applications

1,4-Diazepane-based sigma receptor ligands have demonstrated favorable cytotoxicity profiles in cancer cell line panels. Zampieri et al. (2020) evaluated a series of diazepane-containing sigma ligands against human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines and found that none of the synthesized compounds induced significant toxicity at the tested concentrations [1]. This class-level safety signal contrasts with the known cardiotoxicity (hERG liability) and cytotoxicity observed with certain other CNS-active scaffolds. While direct cytotoxicity data for 1-(3-Bromophenyl)-5-methyl-1,4-diazepane are not available, the class-level evidence supports a favorable safety margin for the scaffold, providing a procurement rationale for CNS-targeted research programs where low intrinsic cytotoxicity is a prerequisite.

Cytotoxicity Sigma ligands CNS safety

Priority Application Scenarios for Procuring 1-(3-Bromophenyl)-5-methyl-1,4-diazepane Based on Differential Evidence


CNS Lead Optimization: Sigma Receptor SAR with Chirality Control

1-(3-Bromophenyl)-5-methyl-1,4-diazepane is suited as a chiral scaffold for sigma-1 receptor SAR exploration. The 5-methyl group provides a stereocenter for enantiomeric separation, while the meta-bromophenyl substituent enables halogen bonding interactions with sigma receptor binding pockets. Class-level evidence indicates that 5-methyl-1,4-diazepane derivatives can achieve σ1R Ki values in the low nanomolar range (e.g., 8–19 nM for benzofurane derivatives), and the non-methylated 1,4-dibenzyl-1,4-diazepane analog demonstrates Ki = 7.4 nM [1]. This compound allows systematic investigation of the meta-bromine substitution effect on σ1R versus σ2R selectivity, building on the validated 1,4-diazepane sigma ligand chemotype established by Zampieri et al. (2020) [2].

T-Type Calcium Channel Blocker Development: Novel IP-Generating Aryl Variation

Given the class-level validation of 1,4-diazepane derivatives as T-type calcium channel blockers (compound 4s with selectivity over hERG; compound 21i with IC50 = 0.20 μM) [3][4], procuring 1-(3-Bromophenyl)-5-methyl-1,4-diazepane enables evaluation of the meta-bromophenyl substituent within this pharmacophore. The meta-bromine offers a distinct electronic profile compared to previously reported aryl substituents in the T-type calcium channel blocker series, potentially generating novel structure-activity relationships and intellectual property for epilepsy, neuropathic pain, or essential tremor indications.

Anticoagulant Drug Discovery: Expanding the Factor Xa Inhibitor Chemical Space

The 1,4-diazepane core is a recognized fXa pharmacophore (Koshio et al., 2004) [5]. 1-(3-Bromophenyl)-5-methyl-1,4-diazepane introduces a meta-bromophenyl substitution not previously explored in the context of fXa inhibition, providing an opportunity to assess whether the meta-bromine can engage the S4 aryl-binding domain of fXa with novel binding interactions. The single bromine also serves as a synthetic handle for late-stage diversification to build focused fXa inhibitor libraries.

Scaffold Diversification Chemistry: Single-Halogen Handle for Focused Library Synthesis

For medicinal chemistry teams requiring a 1,4-diazepane building block with a single, well-defined reactive site for cross-coupling chemistry, 1-(3-Bromophenyl)-5-methyl-1,4-diazepane offers an advantage over the 3,5-dibromo analog (CAS: 2137857-95-3) that carries two potentially competing bromine sites [6]. The monobromo pattern simplifies Suzuki, Buchwald-Hartwig, or Sonogashira derivatization, reducing the potential for chemoselectivity complications and streamlining SAR library production. The chiral 5-methyl substituent further diversifies the accessible chemical space.

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